1H-Imidazo(4,5-C)pyridine, 2-(((3-methoxyphenyl)methyl)sulfinyl)-, (R)-
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Overview
Description
1H-Imidazo(4,5-C)pyridine, 2-(((3-methoxyphenyl)methyl)sulfinyl)-, ®- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an imidazo-pyridine core and a methoxyphenylmethylsulfinyl group. Its stereochemistry is denoted by the ®-configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
The synthesis of 1H-Imidazo(4,5-C)pyridine, 2-(((3-methoxyphenyl)methyl)sulfinyl)-, ®- involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the Imidazo-Pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo-pyridine ring.
Introduction of the Methoxyphenylmethyl Group: This step involves the alkylation of the imidazo-pyridine core with a methoxyphenylmethyl halide.
Sulfoxidation: The final step involves the oxidation of the sulfide to the sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1H-Imidazo(4,5-C)pyridine, 2-(((3-methoxyphenyl)methyl)sulfinyl)-, ®- undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfoxide can be reduced back to the sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Major products formed include the corresponding sulfones, sulfides, and substituted derivatives.
Scientific Research Applications
1H-Imidazo(4,5-C)pyridine, 2-(((3-methoxyphenyl)methyl)sulfinyl)-, ®- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Imidazo(4,5-C)pyridine, 2-(((3-methoxyphenyl)methyl)sulfinyl)-, ®- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 1H-Imidazo(4,5-C)pyridine, 2-(((3-methoxyphenyl)methyl)sulfinyl)-, ®- include:
1H-Imidazo(4,5-C)pyridine derivatives: These compounds share the imidazo-pyridine core but differ in their substituents.
Methoxyphenylmethylsulfinyl compounds: These compounds have similar sulfoxide groups but different core structures.
The uniqueness of 1H-Imidazo(4,5-C)pyridine, 2-(((3-methoxyphenyl)methyl)sulfinyl)-, ®- lies in its specific combination of the imidazo-pyridine core and the methoxyphenylmethylsulfinyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
135904-36-8 |
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Molecular Formula |
C14H13N3O2S |
Molecular Weight |
287.34 g/mol |
IUPAC Name |
2-[(R)-(3-methoxyphenyl)methylsulfinyl]-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C14H13N3O2S/c1-19-11-4-2-3-10(7-11)9-20(18)14-16-12-5-6-15-8-13(12)17-14/h2-8H,9H2,1H3,(H,16,17)/t20-/m1/s1 |
InChI Key |
SWPJMIZLPONDGF-HXUWFJFHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C[S@@](=O)C2=NC3=C(N2)C=NC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)CS(=O)C2=NC3=C(N2)C=NC=C3 |
Origin of Product |
United States |
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